molecular formula C9H12N2O2 B8763416 Methyl 6-(aminomethyl)-2-methylpyridine-3-carboxylate

Methyl 6-(aminomethyl)-2-methylpyridine-3-carboxylate

Cat. No. B8763416
M. Wt: 180.20 g/mol
InChI Key: RDXBTWHGTBSRGA-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

methyl 6-(aminomethyl)-2-methylnicotinate was synthesized from methyl 6-cyano-2-methylnicotinate following the general procedure as described for 2-isopropyl-4-pyridylmethylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([CH3:13])[N:4]=1)#[N:2].C(C1C=C(CN)C=CN=1)(C)C>>[NH2:2][CH2:1][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([CH3:13])[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=NC(=C(C(=O)OC)C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=NC=CC(=C1)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC1=NC(=C(C(=O)OC)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.